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Compound of Interest

Compound Name: PC-Biotin-PEG4-NHS carbonate

Cat. No.: B1193324

For Researchers, Scientists, and Drug Development Professionals

Introduction

PC-Biotin-PEG4-NHS carbonate is a heterobifunctional linker designed for the spatiotemporal
control of biotin presentation on surfaces. This reagent features three key components: a
photocleavable (PC) linker, a biotin moiety for high-affinity binding to streptavidin and its
analogues, and an N-hydroxysuccinimide (NHS) carbonate ester for covalent attachment to
primary amine groups on various substrates. The integrated polyethylene glycol (PEG4) spacer
enhances solubility and minimizes steric hindrance, making it an ideal tool for a range of
applications in cell biology, diagnostics, and drug delivery.[1][2][3]

The NHS carbonate group reacts efficiently with primary amines (-NH2) on surfaces such as
aminosilanized glass, gold, or silicon nitride to form stable carbamate bonds.[2] The key feature
of this linker is its photocleavable unit, which upon exposure to UV light (typically around 365
nm), cleaves the molecule, releasing the biotinylated species from the surface.[2][4] This allows
for the dynamic control of surface bio-functionality, enabling applications like patterned cell
adhesion, controlled release of captured biomolecules, and advanced biosensor development.

[3]

Key Features and Applications
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Key Features:

Photocleavable Moiety: Enables light-triggered release of biotinylated molecules.[1][4]

Biotin Group: Provides strong and specific binding to streptavidin and avidin.[1]

NHS Carbonate Ester: Facilitates efficient covalent coupling to amine-functionalized

surfaces.[1][2]

PEG4 Spacer: Increases hydrophilicity and reduces steric hindrance.[1]
Applications:

e Photo-controlled Bioconjugation: Spatiotemporal control over the immobilization and release
of biomolecules.[1]

» Drug Delivery: Light-triggered release of therapeutic agents.[1][5]
e Probe Development: Creation of cleavable probes for diagnostics and imaging.[1]

o Cell Adhesion Studies: Dynamic control of cell attachment and detachment for cell sorting
and tissue engineering.

» Biosensor Development: Reversible immobilization of ligands for reusable sensor surfaces.

Quantitative Data

The following tables summarize quantitative data related to surface functionalization with biotin
and the efficiency of photocleavage, compiled from various studies using similar linkers and
techniques.

Table 1: Surface Density and Binding Capacity of Biotinylated Surfaces
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Biotin Surface

. s . Avidin Binding
Surface Functionalizati Density .
. Capacity Reference
Material on Method (molecules/cm
2 (pmol/cm?)
Wet-chemical
functionalization (4.8 £1.4) x 102
Silicon Nitride with carboxylic (COOH Not Reported [6]
acid terminated groups/cm?)
molecules
Biotinylated G4-
Quartz NH2 PAMAM Not Reported 2.02 [7]
dendrimer layer
Biotinylated 3-
Quartz Not Reported 0.15 [7]
APTMS layer
Table 2: Photocleavage Efficiency of Photocleavable Linkers
. lllumination Cleavage
Linker Type Substrate . o Reference
Conditions Efficiency
2-nitrobenzyl Streptavidin- ]
) 340 nm UV light ~80% [41[8]
linker coated glass
Exponential
o Microfluidic UV exposure decay with a
PC-biotin o [9]
chamber surface (365 nm) characteristic
time of 1.6 min
_ Activated
Coumarin-based ) 400-450 nm blue  ~90% release of
) polymeric ) [3]
PC linker light captured cells
surfaces

Experimental Protocols

These protocols provide a general framework for the surface functionalization with PC-Biotin-

PEG4-NHS carbonate. Optimization may be required for specific substrates and applications.
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Protocol 1: Functionalization of Glass Surfaces

This protocol describes the aminosilanization of glass slides followed by coupling with PC-
Biotin-PEG4-NHS carbonate.

Materials:

e Glass microscope slides

e Piranha solution (7:3 mixture of concentrated H2SO4 and 30% H202) - EXTREME CAUTION
e (3-Aminopropyltriethoxysilane (APTES)

e Anhydrous toluene

» PC-Biotin-PEG4-NHS carbonate

e Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
o Phosphate-buffered saline (PBS), pH 8.5

e Deionized (DI) water

e Nitrogen or Argon gas

Procedure:

e Glass Cleaning:

o Immerse glass slides in Piranha solution for 1 hour at room temperature. (CAUTION:
Piranha solution is extremely corrosive and reactive. Handle with appropriate personal
protective equipment in a fume hood).

o Rinse extensively with DI water and dry under a stream of nitrogen or argon gas.
e Aminosilanization:

o Immerse the cleaned and dried slides in a 2% (v/v) solution of APTES in anhydrous
toluene for 1 hour at room temperature.
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o Rinse the slides with toluene, followed by ethanol, and finally DI water.

o Cure the slides in an oven at 110°C for 30 minutes.
« Biotinylation:

o Prepare a 1-10 mg/mL solution of PC-Biotin-PEG4-NHS carbonate in anhydrous DMF or
DMSO immediately before use.

o Immerse the aminosilanized slides in the PC-Biotin-PEG4-NHS carbonate solution for 2-
4 hours at room temperature in a humidified chamber to prevent evaporation.

o Rinse the slides with DMF or DMSO to remove unreacted linker, followed by ethanol and
DI water.

o Dry the functionalized slides under a stream of nitrogen or argon and store in a desiccator
at 4°C.

Protocol 2: Functionalization of Gold Surfaces

This protocol details the formation of a self-assembled monolayer (SAM) on a gold surface
followed by EDC/NHS coupling of an amine-terminated linker and subsequent biotinylation. For
direct functionalization, an amine-terminated SAM can be directly reacted with PC-Biotin-
PEG4-NHS carbonate.

Materials:

Gold-coated substrate

e 11-Mercaptoundecanoic acid (MUA) or other suitable thiol

e Ethanol

e N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
e N-Hydroxysuccinimide (NHS)

o PC-Biotin-PEG4-NHS carbonate
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e Phosphate-buffered saline (PBS), pH 7.4 and pH 8.5
e DI water

» Nitrogen or Argon gas

Procedure:

e Gold Surface Cleaning:

o Clean the gold substrate by UV/ozone treatment for 15-20 minutes or by rinsing with
ethanol and DI water and drying under nitrogen.

e SAM Formation (Carboxylic Acid Terminated):

o Immerse the gold substrate in a 1 mM solution of MUA in ethanol for at least 18 hours to
form a dense SAM.

o Rinse the surface with ethanol and DI water and dry under a stream of nitrogen.
» Activation of Carboxylic Acid Groups:

o Immerse the MUA-functionalized surface in a freshly prepared solution of 50 mM EDC and
25 mM NHS in PBS (pH 7.4) for 15-30 minutes at room temperature.

o Rinse the surface with PBS (pH 7.4).

 Biotinylation (via an amine-terminated linker if necessary, or direct coupling to an amine-
terminated SAM):

o If using an amine-terminated linker, incubate the activated surface with the linker solution.

o For direct coupling to an amine-terminated SAM, immerse the substrate in a 1-10 mg/mL
solution of PC-Biotin-PEG4-NHS carbonate in PBS (pH 8.5) for 2-4 hours at room
temperature.

o Rinse with PBS and DI water, then dry under nitrogen.
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Protocol 3: Photocleavage of Biotin from the Surface

Materials:

 Biotinylated substrate

e UV lamp (e.g., 365 nm)

o Appropriate buffer for the intended application
Procedure:

e Sample Preparation:

o Place the functionalized substrate in a suitable container with buffer. If working with live
cells, use an appropriate cell culture medium.

e UV Irradiation:

o Expose the substrate to UV light at a wavelength of approximately 365 nm. The optimal
exposure time and intensity will depend on the specific application and the desired degree
of cleavage and should be determined empirically.[2][4] A typical starting point is 1-5
mW/cmz for 5-30 minutes.[2]

» Post-Cleavage Processing:

o After irradiation, the biotinylated molecules will be released from the surface. The surface
can be washed to remove the cleaved molecules. The released molecules in the
supernatant can be collected for further analysis if desired.

Visualizations
Experimental Workflow for Surface Functionalization
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Caption: Workflow for surface functionalization and photocleavage.
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Caption: Light-induced ligand release to trigger cell signaling.
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Caption: Functional components of the photocleavable linker.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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